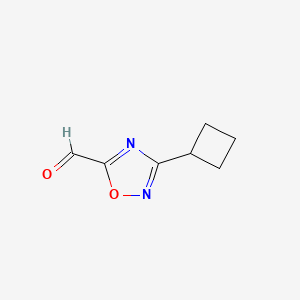
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 . It is often used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate are not detailed in the search results, piperazine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate has a molecular weight of 252.28 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
The piperazine moiety, a core component of Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate, is frequently utilized in the development of kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies as they can interfere with specific kinases involved in the growth and spread of cancer cells.
Receptor Modulators
This compound is also used in the synthesis of receptor modulators . By acting on various receptors in the nervous system, these modulators can influence neurotransmitter activity, which has implications for treating neurological disorders such as anxiety, depression, and schizophrenia.
Monoamine Oxidase Inhibitors
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate has been incorporated into molecules that act as selective monoamine oxidase (MAO) inhibitors . These inhibitors are significant in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s by preventing the breakdown of monoamine neurotransmitters.
Synthetic Methodologies
The compound’s structure facilitates its use in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . These methods are essential for constructing complex molecules for pharmaceutical applications.
Pharmacokinetic Property Optimization
Due to its basic and hydrophilic nature, Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is often used to optimize the pharmacokinetic properties of drugs . This optimization is crucial for improving drug absorption, distribution, metabolism, and excretion.
Equilibrative Nucleoside Transporter (ENT) Inhibition
Research has shown that derivatives of Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate can act as novel inhibitors of ENTs, particularly ENT2 . ENT inhibitors have potential therapeutic applications in cardiovascular diseases and cancer treatment.
Wirkmechanismus
Target of Action
The primary targets of Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets .
Mode of Action
It is known that the piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Pharmacokinetics
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular levels will likely become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWXPSNWHESCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)




![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)